N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-14-20(10-11-24-21(26)12-15-4-7-17(23)8-5-15)29-22(25-14)16-6-9-18(27-2)19(13-16)28-3/h4-9,13H,10-12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAKWPLFHLTVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl or fluorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity :
Recent studies have highlighted the antiviral properties of thiazole-containing compounds. For instance, derivatives similar to N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-fluorophenyl)acetamide have shown effectiveness against various viruses, including influenza and herpes simplex virus. The mechanism often involves inhibition of viral replication through interaction with specific viral proteins or pathways . -
Anticancer Potential :
The compound's structure suggests possible anticancer activity due to its ability to modulate cell signaling pathways. Preliminary studies indicate that compounds with similar thiazole moieties can induce apoptosis in cancer cells by affecting the mitochondrial pathway and inhibiting cell proliferation . -
Enzyme Inhibition :
This compound may act as an enzyme inhibitor. Research indicates that compounds in this class can bind to specific enzymes, altering their activity and potentially leading to therapeutic effects in diseases where these enzymes play a critical role.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of compounds structurally related to this compound:
- A study published in Pharmaceuticals demonstrated that thiazole derivatives exhibited significant antiviral activity against various strains of influenza virus .
- Another research article highlighted the anticancer effects of similar compounds on breast cancer cell lines, showing a decrease in cell viability and induction of apoptosis .
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Core Heterocycle Diversity: The target compound’s 1,3-thiazole core differs from 1,3,4-thiadiazole () and 1,2,4-triazole () analogs.
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to 4-fluorophenyl () or thiophene () substituents. This could enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
Table 2: Crystallographic and Conformational Data
Key Observations :
- Conformational Rigidity : The thiadiazole analog () exhibits a dihedral angle of 86.82° between its heterocycle and benzene ring, suggesting a near-perpendicular orientation. This may limit π-π stacking compared to planar configurations.
- Hydrogen Bonding : Thiadiazole derivatives form R₁²(6) and R₂²(8) hydrogen-bonding motifs (), which stabilize crystal packing. The target compound’s acetamide group likely participates in similar interactions.
Key Observations :
- Anti-Exudative Activity : Triazole-acetamide analogs () show 70% efficacy in anti-exudative models, comparable to diclofenac. The target compound’s fluorophenyl group may confer similar COX-2 affinity.
- Kinase Inhibition : Imidazothiazole derivatives () target kinases like p38 MAPK. The target compound’s thiazole core and acetamide side chain are structurally congruent with kinase-binding motifs.
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, which is crucial for its biological activity. The thiazole moiety is known for its role in various pharmacological effects, including anticancer and antimicrobial properties. The compound also contains methoxy and fluorine substituents that may enhance its efficacy and selectivity against specific biological targets.
Chemical Formula: C22H24N2O3S
Molecular Weight: 396.50 g/mol
CAS Number: 894017-10-8
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies indicate that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The compound's IC50 values suggest potent antiproliferative activity, particularly against breast cancer (MCF-7) and colon cancer (HT29) cell lines .
- Antimicrobial Activity : The presence of the thiazole structure has been linked to antimicrobial properties. Compounds similar to this one have shown effectiveness against both Gram-positive and Gram-negative bacteria, with structure-activity relationship studies emphasizing the importance of electron-withdrawing groups for enhanced activity .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. For instance, thiazole derivatives have been reported to inhibit carbonic anhydrase (CA), which is implicated in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives highlights several key points:
- Substitution Patterns : The presence of methoxy groups at specific positions on the phenyl ring enhances the compound's lipophilicity and bioavailability. Electron-donating groups like methoxy increase the overall activity by stabilizing the molecule's interaction with target proteins .
- Thiazole Ring Modifications : Variations in the thiazole ring structure significantly influence biological activity. For instance, substituents at the 4-position of the phenyl ring can modulate cytotoxicity and selectivity towards cancer cells .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-fluorophenyl)acetamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves sequential thiazole ring formation followed by acylation. Key steps include:
- Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF, monitored by TLC .
- Acylation : Coupling the thiazole intermediate with 2-(4-fluorophenyl)acetic acid using EDCI/HOBt in dichloromethane at 0–25°C .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C for cyclization) and using anhydrous solvents .
Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies methoxy (δ 3.7–3.9 ppm), thiazole protons (δ 6.8–7.2 ppm), and fluorophenyl resonances (δ 7.1–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 469.12) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group Cc, a = 4.92 Å, b = 23.59 Å) validate 3D packing via π-π stacking and hydrogen bonding .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., α-glycosidase inhibition at 10–100 µM) with acarbose as a positive control .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 24–72 hr exposures .
- Receptor Binding : Radioligand displacement assays for GPCRs or kinase targets, with IC50 calculations .
Advanced Research Questions
Q. How can crystallographic data explain the compound’s intermolecular interactions and stability?
- Methodological Answer :
- Analyze hydrogen bonds (e.g., N–H···O between acetamide and thiazole groups) and π-π stacking (3.8–4.2 Å distances between fluorophenyl rings) using Mercury software .
- Thermal stability correlates with packing density; DSC/TGA reveals decomposition >250°C .
Q. How to reconcile contradictory reports on this compound’s biological activity across studies?
- Methodological Answer :
- Assay Variability : Compare buffer pH (e.g., PBS vs. Tris-HCl), incubation times, and cell passage numbers .
- Target Selectivity : Perform selectivity profiling against related enzymes (e.g., COX-2 vs. COX-1) using isoform-specific inhibitors .
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human vs. rodent CYP450 isoforms) .
Q. What computational approaches predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., EGFR T790M mutant) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR Modeling : Corporate Hammett σ values for fluorophenyl/methoxy substituents to predict IC50 trends .
Q. How to design experiments isolating the contributions of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups to bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
